
Methyl 4,4-difluoro-3-oxobutanoate
Overview
Description
Methyl 4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3. It is a difluorinated derivative of methyl acetoacetate and is known for its applications in various chemical syntheses. This compound is characterized by the presence of two fluorine atoms at the 4-position and a keto group at the 3-position of the butanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation .
Another method involves the use of methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate. The mixture is heated to reflux in ethanol, and the pH is adjusted to 5 using concentrated hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces difluorinated carboxylic acids.
Reduction: Yields difluorinated alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 4,4-difluoro-3-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its difluorinated structure enhances its reactivity, making it valuable in the production of pharmaceuticals and agrochemicals. The compound is utilized in several synthetic routes:
- Oxidation : Yields difluorinated carboxylic acids.
- Reduction : Produces difluorinated alcohols.
- Substitution : Results in various substituted derivatives depending on the nucleophile used.
Table 1: Synthetic Routes and Products
Reaction Type | Product Type | Notes |
---|---|---|
Oxidation | Difluorinated Carboxylic Acids | Useful in synthesizing complex molecules |
Reduction | Difluorinated Alcohols | Applicable in medicinal chemistry |
Substitution | Substituted Derivatives | Varies based on nucleophile |
Biological Activities
Research indicates that this compound exhibits potential biological activities, including:
- Antifungal Properties : The compound has been studied for its efficacy against various fungal strains.
- Antibacterial Effects : It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Case Study: Antifungal Activity
In a study examining the antifungal properties of this compound, researchers found that it effectively inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antifungal drug development.
Pharmaceutical Applications
The compound is also employed as a precursor for synthesizing biologically active molecules with therapeutic applications. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
Table 2: Pharmaceutical Compounds Derived from this compound
Compound Name | Target Disease | Activity Level |
---|---|---|
Difluoromethylpyrazole | Fungal Infections | High |
Difluoromethylcarboxylates | Antibacterial | Moderate |
Industrial Applications
In industrial settings, this compound is used to produce specialty chemicals and materials with unique properties. Its difluoromethyl group imparts distinct characteristics that enhance the performance of end products.
Case Study: Specialty Chemical Production
An industrial application involved using this compound in the synthesis of high-performance coatings. The resulting coatings exhibited improved durability and resistance to environmental factors compared to traditional formulations.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-3-oxobutanoate
- Methyl 4,4-difluoro-3-oxopentanoate
- Methyl 4,4-difluoro-3-oxobutyrate
Uniqueness
Methyl 4,4-difluoro-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position significantly influences its reactivity and stability compared to other similar compounds .
Biological Activity
Methyl 4,4-difluoro-3-oxobutanoate (CAS No. 89129-66-8) is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of difluoromethyl groups, enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from 4,4-difluoro-3-oxobutanoic acid. The difluoromethyl group contributes to its distinctive chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the electron-withdrawing nature of the fluorine atoms, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular components. Studies suggest that this compound may affect metabolic pathways by modulating enzyme activity or altering cellular signaling mechanisms. The presence of the difluoromethyl group likely plays a critical role in these interactions, enhancing the compound's binding affinity to target proteins .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi. For instance, it has shown promise as an antifungal agent against Botrytis cinerea, a common plant pathogen . The compound's mechanism involves disrupting cellular processes in microbial cells, leading to reduced viability.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, such as altered cell proliferation or apoptosis in cancer cells. For example, compounds with similar structures have been shown to stabilize p53 protein levels in colorectal carcinoma cells, leading to growth arrest and apoptosis .
Applications in Research
This compound serves as a crucial intermediate in the synthesis of biologically active molecules. It is utilized in:
- Pharmaceutical Development : As a precursor for synthesizing drugs with potential therapeutic applications.
- Agricultural Chemistry : In the development of agrochemicals that target specific pests or diseases.
- Chemical Synthesis : As an intermediate for producing specialty chemicals with unique properties .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antifungal Activity : In a study assessing various pyrazole derivatives, this compound demonstrated significant antifungal activity against Botrytis cinerea, indicating its potential use in agricultural applications .
- Enzyme Interaction Studies : Research involving cell lines such as HCT116 (colorectal carcinoma) showed that this compound could modulate p53 levels and enhance apoptosis through enzyme inhibition mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial | Enzyme inhibition |
Ethyl 4,4-difluoro-3-oxobutanoate | Antibacterial | Similar enzyme interactions |
Methyl 4,4-difluoro-3-oxopentanoate | Anticancer | Modulation of cell signaling pathways |
Properties
IUPAC Name |
methyl 4,4-difluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZSGZMMOMLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525024 | |
Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89129-66-8 | |
Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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